methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, or the ester group could participate in transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity would need to be determined experimentally or predicted using computational chemistry tools .Scientific Research Applications
Synthesis and Biological Activity
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate has been explored in various synthetic and biological contexts. A study by Vicker et al. (2002) described the synthesis of similar compounds, focusing on substituted angular benzophenazines, as potential anticancer agents. These compounds showed dual inhibition of topoisomerase I and II, targeting key enzymes responsible for DNA topology and exhibiting potent cytotoxic effects in certain cancer cell lines (Vicker et al., 2002).
Chemical Reactions and Mechanisms
The compound has relevance in studies exploring chemical reactions and mechanisms. Yasumoto et al. (1973) investigated the catalytic effects of amines and water on the formation of triazines from nitriles, a process that may involve similar compounds or intermediates (Yasumoto et al., 1973). Additionally, research by Azizian et al. (2000) focused on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones, a reaction pathway that could be relevant to the synthesis or transformation of this compound (Azizian et al., 2000).
Polymer and Material Science
In the field of polymer and material science, this compound or related structures have been investigated. For instance, Yang et al. (1999) conducted studies on the synthesis of hyperbranched aromatic polyamides, which might involve similar benzoxazine compounds or related chemical structures (Yang et al., 1999).
Enantioselective Synthesis
Enantioselective synthesis is another area of interest. Liu et al. (2006) explored the biocatalytic synthesis of highly enantiopure compounds, a methodology that could be applied to the synthesis of enantiomerically pure forms of this compound (Liu et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-23(2)24(3)13-14-25(23,20-19(24)26-17-11-7-8-12-18(17)27-20)22(30)28-16-10-6-5-9-15(16)21(29)31-4/h5-12H,13-14H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPOHQJYWNJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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